![molecular formula C17H25N3S B4957208 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses. TDB has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
Mechanism of Action
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide works by inhibiting the activity of TBK1, which is a key regulator of innate immune responses. TBK1 is involved in the activation of the transcription factor IRF3, which plays a critical role in the production of type I interferons and other cytokines. By inhibiting TBK1, 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide can suppress the production of these cytokines and reduce inflammation.
Biochemical and Physiological Effects
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a dose-dependent manner. 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has several advantages as a research tool. It is a potent and selective inhibitor of TBK1, which makes it useful for investigating the role of this protein kinase in various biological processes. 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other protein kinases. Additionally, 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide. One area of interest is the investigation of its potential therapeutic applications in the treatment of autoimmune diseases and cancer. 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of more potent and selective inhibitors of TBK1. The identification of such inhibitors could lead to the development of more effective treatments for autoimmune diseases and cancer. Finally, the molecular mechanisms underlying the regulation of innate immune responses by TBK1 and its inhibitors, such as 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide, remain an active area of research. Further studies are needed to elucidate these mechanisms and their potential therapeutic implications.
Synthesis Methods
The synthesis of 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and catalysts, including palladium, copper, and trifluoromethanesulfonic acid. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has been used extensively in scientific research to investigate the role of TBK1 in various biological processes. It has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as lupus and multiple sclerosis, as well as cancer. 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has also been used in studies to investigate the molecular mechanisms underlying the regulation of innate immune responses.
properties
IUPAC Name |
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-16-9-17(2,11-19(3)10-16)13-20(12-16)15(21)18-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRZTNIKIGIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C)(CN(C2)C(=S)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

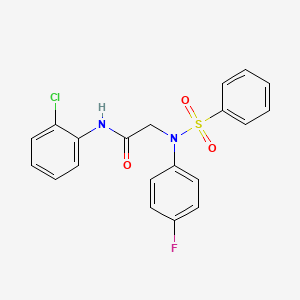
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
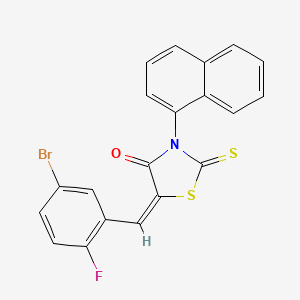
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
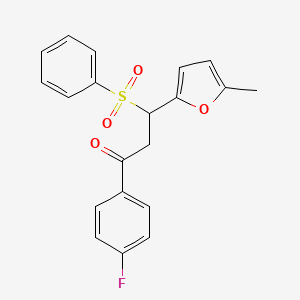
![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide](/img/structure/B4957189.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)
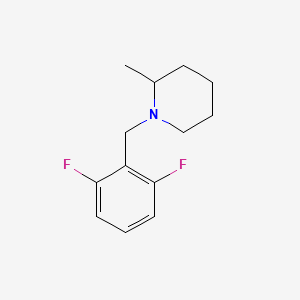
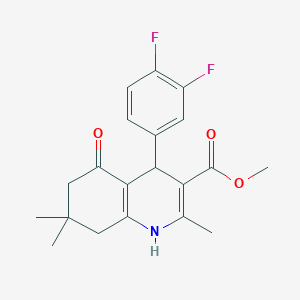
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)